Methyl 6-(chloromethyl)nicotinate
Overview
Description
Methyl 6-(chloromethyl)nicotinate is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of nicotinic acid and features a chloromethyl group attached to the 6-position of the pyridine ring
Mechanism of Action
Target of Action
Methyl 6-(chloromethyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary target of niacin and its derivatives is thought to involve peripheral vasodilation .
Mode of Action
This leads to peripheral vasodilation, enhancing local blood flow at the site of application .
Result of Action
The result of this compound’s action is primarily the relief of muscle and joint pain through its function as a rubefacient . By promoting local blood flow, it can help alleviate discomfort in these areas.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(chloromethyl)nicotinate can be synthesized through several methods. One common approach involves the chloromethylation of methyl nicotinate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Another method involves the reaction of methyl 6-hydroxymethyl nicotinate with thionyl chloride in the presence of pyridine. This reaction proceeds at temperatures ranging from 0°C to 20°C and results in the formation of this compound with a yield of approximately 65.1% .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(chloromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted nicotinates.
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of nicotinic alcohol derivatives.
Scientific Research Applications
Methyl 6-(chloromethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Lacks the chloromethyl group and is primarily used as a vasodilator.
Methyl 6-chloronicotinate: Similar structure but with a chlorine atom directly attached to the pyridine ring.
Methyl 6-hydroxymethyl nicotinate: Contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
Methyl 6-(chloromethyl)nicotinate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity. This functional group allows for selective modifications and interactions that are not possible with its analogs.
Properties
IUPAC Name |
methyl 6-(chloromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYKHVMBFFBZFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571611 | |
Record name | Methyl 6-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49668-90-8 | |
Record name | Methyl 6-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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